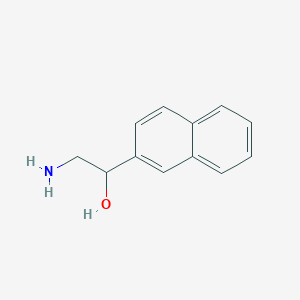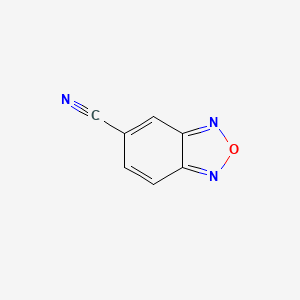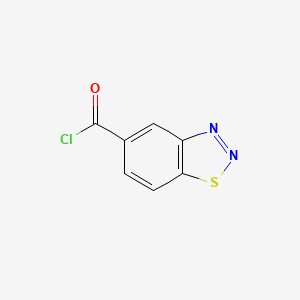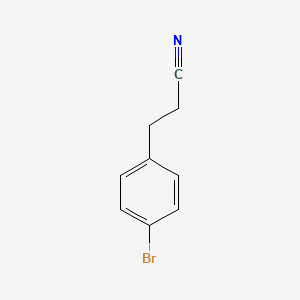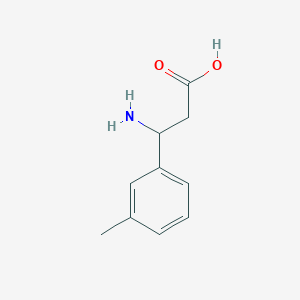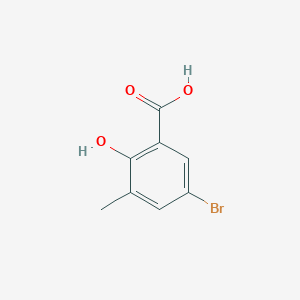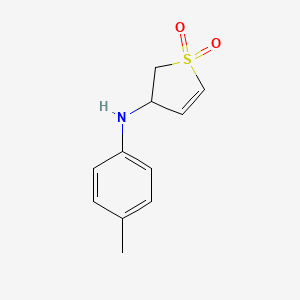
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Übersicht
Beschreibung
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with a p-tolylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the p-Tolylamino Group: The p-tolylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a p-toluidine derivative with a suitable leaving group on the thiophene ring.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the thiophene or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the p-tolylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Sulfone Derivatives: From oxidation reactions.
Reduced Thiophene Derivatives: From reduction reactions.
Substituted Thiophenes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and conductive polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The p-tolylamino group can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Sulfone Derivatives: Compounds with similar sulfone groups but different ring structures.
Amino Substituted Heterocycles: Compounds with similar amino groups but different heterocyclic cores.
Uniqueness
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide is unique due to the combination of its thiophene ring, p-tolylamino group, and sulfone functionality This combination imparts distinct electronic, steric, and chemical properties that differentiate it from other similar compounds
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOZPNGTQPNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384764 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-71-4 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



